molecular formula C7H13N3S B1331395 5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 89881-38-9

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1331395
CAS RN: 89881-38-9
M. Wt: 171.27 g/mol
InChI Key: ORIWBDUUQYFUBC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability and reactivity under different conditions.


Scientific Research Applications

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated significant biological activities. Some compounds exhibited high DNA protective ability, strong antimicrobial activity, and cytotoxicity on cancer cell lines (Gür et al., 2020).

  • Synthesis and Characterization for Biological Activity : 5-Phenyl-1,3,4-thiadiazole-2-amine and its derivatives were synthesized for biological screening. These compounds showed potential for biological applications (Kumar et al., 2013).

  • Crystal Structure Analysis : The crystal structure of a related compound, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined, providing insights into molecular configurations important for research and development (Malinovskii et al., 2000).

  • Ultrasound-Assisted Synthesis : An ultrasound-assisted method for synthesizing thiadiazole derivatives was explored, demonstrating increased efficiency and potential for novel applications (Erdogan, 2018).

  • Spectral and X-ray Studies : Thiadiazol-2-amine derivatives were synthesized and analyzed using spectral and X-ray methods, contributing to a better understanding of their molecular structures (Dani et al., 2013).

  • Noncovalent Interactions Assessment : Research on adamantane-thiadiazole derivatives revealed insights into noncovalent interactions crucial for drug design and molecular engineering (El-Emam et al., 2020).

  • Antimicrobial Activity of Novel Derivatives : Synthesis of novel thiadiazole derivatives and their antimicrobial activities were investigated, highlighting the potential of these compounds in therapeutic applications (Farghaly et al., 2011).

  • Novel Synthesis Approaches : A new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives was developed, offering a safer and more efficient approach for compound production (Kokovina et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding the precautions that need to be taken while handling and storing the compound.


Future Directions

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Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. For more detailed information, you may need to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. You could also consider reaching out to a professor or researcher in the field of chemistry for more guidance. They might be able to provide more specific information or suggest relevant resources.


properties

IUPAC Name

5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIWBDUUQYFUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355268
Record name 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

CAS RN

89881-38-9
Record name 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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